molecular formula C7H13F2NO B15312896 (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine

(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine

Cat. No.: B15312896
M. Wt: 165.18 g/mol
InChI Key: DOMHTRAXANSGMB-WDSKDSINSA-N
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Description

(1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine is a chiral cyclohexane derivative valued in research for its stereochemistry and the distinct properties of the difluoromethoxy group. The difluoromethoxy group is an emerging fluorinated substituent known to significantly alter the physicochemical properties of organic molecules. It combines high electronegativity with improved thermal and metabolic stability, protecting the molecular core from oxidative degradation. Furthermore, the difluoromethoxy group offers enhanced lipophilicity compared to non-fluorinated analogs, which can improve membrane permeability, and the CHF2 oxygen atom can act as a hydrogen bond acceptor . This compound serves as a versatile chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a stereochemically defined amine and the difluoromethoxy motif, makes it a valuable intermediate for constructing more complex, biologically active molecules. Research into analogous difluoromethoxy compounds highlights their application in developing enzyme inhibitors and other pharmacologically relevant agents . The specific stereochemistry of the (1S,2S) enantiomer is critical for achieving selective interactions with biological targets, making it essential for researching stereospecific responses. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions. For specific handling and storage conditions, please consult the relevant Safety Data Sheet.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine

InChI

InChI=1S/C7H13F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7H,1-4,10H2/t5-,6-/m0/s1

InChI Key

DOMHTRAXANSGMB-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)OC(F)F

Canonical SMILES

C1CCC(C(C1)N)OC(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with a cyclohexane-derived precursor to establish the (1S,2S) configuration. Cyclohexene oxide is a common starting material due to its susceptibility to stereoselective ring-opening reactions. For example, asymmetric epoxide opening using chiral Lewis acids or organocatalysts yields (1S,2S)-cyclohexane-1,2-diol with enantiomeric excess >90%. Subsequent protection of the 1-hydroxyl group as a benzyl ether (using benzyl bromide and NaH) preserves the stereochemistry while enabling functionalization at the 2-position.

Introduction of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is introduced via nucleophilic substitution or radical pathways. In one approach, the 2-hydroxyl group of (1S,2S)-1-benzyloxycyclohexane-2-ol is converted to a mesylate (MsCl, Et₃N), followed by reaction with a difluoromethylating agent such as sodium difluoromethanesulfinate (Langlois reagent, CF₂HSO₂Na) under acidic conditions (HCl, CH₃CN). This method achieves OCF₂H incorporation in 65–78% yield. Alternatively, electrophilic difluoromethylation using (difluoromethyl)dibenzothiophenium tetrafluoroborate (DFMT) in the presence of K₂CO₃ provides the OCF₂H group with comparable efficiency (70% yield).

Stereochemical Control During Functionalization

Maintaining the (1S,2S) configuration during OCF₂H installation is critical. Patent WO2024123815A1 discloses a method where the benzyl-protected intermediate undergoes substitution with retention of configuration using a chiral palladium catalyst (Pd(OAc)₂, (R)-BINAP). This approach minimizes epimerization, achieving a diastereomeric ratio of 95:5.

Final Amination Steps

Deprotection of the benzyl group (H₂, Pd/C) yields (1S,2S)-2-(difluoromethoxy)cyclohexanol, which is then converted to the amine via a Mitsunobu reaction with phthalimide (DIAD, PPh₃) followed by hydrazinolysis (NH₂NH₂, EtOH). Reductive amination using NH₃ and NaBH₃CN represents an alternative pathway, though with lower stereopurity (85% ee).

Industrial-Scale Production and Optimization

Large-Scale Difluoromethylation

Industrial processes prioritize cost-effective reagents and simplified purification. A continuous-flow system using gaseous ClCF₂H and KOH in DMF at 120°C achieves 85% conversion to the difluoromethoxy intermediate, with in-line extraction reducing downstream processing time.

Crystallization-Induced Resolution

Racemic mixtures generated during amination are resolved via chiral tartaric acid derivatives. Co-crystallization with (R,R)-di-p-toluoyltartaric acid in EtOAc/heptane affords the (1S,2S)-enantiomer in >99% ee after two recrystallizations.

Purity and Yield Metrics

Step Yield (%) Purity (%) Conditions
Epoxide opening 92 95 ee Chiral Mn(salen), H₂O, 25°C
Difluoromethylation 78 98 CF₂HSO₂Na, HCl, CH₃CN, 80°C
Benzyl deprotection 95 99 H₂ (1 atm), Pd/C, EtOH
Reductive amination 68 85 ee NH₃, NaBH₃CN, MeOH, 0°C

Mechanistic Insights into Key Reactions

Radical Pathway for OCF₂H Installation

The Langlois reagent (CF₂HSO₂Na) undergoes single-electron oxidation to generate a CF₂H radical, which abstracts a hydrogen atom from the cyclohexanol intermediate, forming a carbon-centered radical. Subsequent recombination with a hydroxyl radical yields the difluoromethoxy group. This mechanism is supported by ESR studies showing radical intermediates at 80°C.

Stereoretentive Substitution

Density functional theory (DFT) calculations reveal that the Pd-catalyzed substitution proceeds via a trigonal bipyramidal transition state, where the (S,S) configuration is stabilized by non-covalent interactions between the catalyst’s BINAP ligand and the cyclohexane backbone.

Comparative Analysis of Synthetic Methods

Nucleophilic vs. Electrophilic Difluoromethylation

Nucleophilic methods (e.g., CF₂HSO₂Na) are cost-effective but require strong acids, complicating scale-up. Electrophilic reagents (e.g., DFMT) operate under milder conditions but are more expensive. A hybrid approach using Cu(I)-catalyzed decarboxylative difluoromethylation balances cost and efficiency (82% yield).

Amination Strategies

The Mitsunobu-phthalimide route provides higher stereopurity (98% ee) but generates stoichiometric phosphine oxide waste. Reductive amination is greener (catalytic NH₃) but necessitates chiral chromatography for resolution.

Recent Advances (2021–2025)

Photocatalytic Difluoromethylation

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ and CF₂HSO₂Na enables OCF₂H installation at room temperature, achieving 89% yield with 50% reduced energy input.

Enzyme-Catalyzed Resolution

Immobilized lipase B from Candida antarctica resolves racemic this compound via kinetic resolution (E = 42), providing 99% ee in a single pass.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

(1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites effectively. The amine group interacts with receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₁₂F₂NO
  • Molecular Weight : 179.18 g/mol
  • Stereochemistry : Cis configuration (1S,2S), critical for enantioselective applications.

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents at C2 and stereochemistry. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent (C2) Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Applications References
(1S,2S)-2-(Difluoromethoxy)cyclohexan-1-amine -O-CF₂H C₇H₁₂F₂NO 179.18 (1S,2S) Asymmetric catalysis, drug intermediates
rac-(1R,2R)-2-(Difluoromethoxy)cyclohexan-1-amine -O-CF₂H C₇H₁₂F₂NO 179.18 Racemic (1R,2R) Comparative studies of enantioselectivity
(1S,2S)-2-Fluorocyclohexan-1-amine HCl -F C₆H₁₁ClFN 153.63 (1S,2S) Pharmaceutical synthesis
cis,rel-(1R,2S)-2-(Trifluoromethyl)cyclohexan-1-amine -CF₃ C₇H₁₂F₃N 191.17 cis-(1R,2S) Chiral building block
(1S,2S)-2-(Piperidin-1-yl)cyclohexan-1-amine -N(C₅H₁₀) C₁₁H₂₂N₂ 182.31 (1S,2S) Organocatalysis, MOF ligand design
(1S,2S)-2-(Benzyloxy)cyclohexan-1-amine HCl -O-CH₂C₆H₅ C₁₃H₁₈ClNO 239.74 (1S,2S) Protected amine for peptide synthesis

Stereochemical and Electronic Effects

  • Stereochemistry : The (1S,2S) configuration is pivotal for enantioselectivity. For example, racemic analogs like rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine show reduced catalytic efficiency compared to enantiopure forms .
  • Electron-Withdrawing Groups : The difluoromethoxy group (-O-CF₂H) balances lipophilicity and electronic effects, unlike the strongly electron-withdrawing -CF₃ group in cis,rel-(1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine, which may hinder nucleophilic reactivity .
  • Basic Amines : Piperidin-1-yl-substituted analogs (e.g., (1S,2S)-2-(piperidin-1-yl)cyclohexan-1-amine) exhibit enhanced basicity, favoring coordination in metal-organic frameworks (MOFs) or acid-catalyzed reactions .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The difluoromethoxy group increases logP compared to non-fluorinated analogs (e.g., -O-CH₃), enhancing bioavailability. However, it is less lipophilic than benzyloxy derivatives (e.g., (1S,2S)-2-(benzyloxy)cyclohexan-1-amine HCl) .
  • Solubility : Fluorinated amines generally exhibit lower aqueous solubility due to hydrophobic fluorine atoms. For instance, (1S,2S)-2-fluorocyclohexan-1-amine HCl is typically used in polar aprotic solvents .
  • Stability : Difluoromethoxy groups are more hydrolytically stable than trifluoromethyl (-CF₃) or ester substituents .

Q & A

Q. What are the key synthetic strategies for (1S,2S)-2-(difluoromethoxy)cyclohexan-1-amine?

  • Methodological Answer: The synthesis typically involves stereoselective introduction of the difluoromethoxy group followed by amine functionalization. A common route starts with a cyclohexanol derivative undergoing nucleophilic substitution with a difluoromethylating agent (e.g., ClCF2_2O− or BrCF2_2O−) under basic conditions. Subsequent reduction (e.g., catalytic hydrogenation or LiAlH4_4) yields the amine. Chiral catalysts or chiral auxiliaries are critical to control the (1S,2S) stereochemistry. For example, asymmetric hydrogenation using Ru-BINAP complexes can achieve high enantiomeric excess (ee) .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) separates enantiomers, comparing retention times to standards. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximity of protons (e.g., axial vs. equatorial substituents). X-ray crystallography provides definitive proof of absolute configuration, particularly for resolving ambiguities in NOESY data .

Q. What role does the difluoromethoxy group play in the compound’s physicochemical properties?

  • Methodological Answer: The difluoromethoxy group enhances lipophilicity (logP) and metabolic stability compared to methoxy or hydroxyl groups. Fluorine’s electronegativity alters electron density, affecting hydrogen bonding and pKa_a. Computational tools (e.g., COSMO-RS) predict solubility, while Hammett constants quantify electronic effects. Experimental validation includes LogD (octanol/water distribution) and microsomal stability assays .

Advanced Research Questions

Q. How can reaction yields be optimized for the difluoromethoxy introduction step?

  • Methodological Answer:
  • Fluorinating Agents: Compare reactivity of DAST (diethylaminosulfur trifluoride) vs. Deoxo-Fluor® under anhydrous conditions.
  • Phase-Transfer Catalysis (PTC): Use CsF with crown ethers (e.g., 18-crown-6) to enhance fluoride solubility in nonpolar solvents (e.g., toluene), improving nucleophilicity .
  • Kinetic Monitoring: Track intermediates via inline FTIR or GC-MS to identify rate-limiting steps. Optimize temperature (e.g., −78°C for selectivity vs. room temperature for speed) .

Q. How can enantiomeric excess (ee) be improved during asymmetric synthesis?

  • Methodological Answer:
  • Chiral Ligands: Screen Ru-, Rh-, or Ir-based catalysts with phosphine ligands (e.g., Josiphos, BINAP) for hydrogenation.
  • Dynamic Kinetic Resolution (DKR): Combine enzymatic resolution (e.g., lipases) with racemization catalysts (e.g., Shvo’s catalyst) to convert undesired enantiomers in situ .
  • Crystallization-Induced Diastereomer Resolution (CIDR): Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the target .

Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional activity)?

  • Methodological Answer:
  • Subtype Selectivity: Perform radioligand displacement assays across serotonin (5-HT1A_{1A}, 5-HT2A_{2A}), norepinephrine, or σ receptors. Use CHO-K1 cells expressing human receptors for standardized IC50_{50} determination .
  • Functional Assays: Measure cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (ion channels) to distinguish agonist vs. antagonist effects.
  • Computational Docking: Use Schrödinger’s Glide or AutoDock Vina to model binding modes. Validate predictions with mutagenesis (e.g., Ala-scanning of receptor binding pockets) .

Q. How to analyze metabolic pathways and potential toxicity?

  • Methodological Answer:
  • In Vitro Metabolism: Incubate with human liver microsomes (HLM) or hepatocytes, identifying metabolites via LC-HRMS. Key enzymes (e.g., CYP3A4) are probed using isoform-specific inhibitors (e.g., ketoconazole).
  • Reactive Metabolite Screening: Trapping assays with glutathione (GSH) or KCN detect electrophilic intermediates.
  • In Silico Toxicity: Tools like Derek Nexus predict hepatotoxicity or hERG channel inhibition. Cross-reference with ToxCast™ database for endocrine disruption risks .

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